Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate
Description
Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate is a benzoate ester derivative featuring a 3,3-dimethyl-2-oxoazetidin-1-yl substituent at the ortho position of the benzene ring. This compound is structurally distinct due to the presence of a four-membered β-lactam-like azetidinone ring, which confers unique steric and electronic properties.
Properties
IUPAC Name |
methyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2)8-14(12(13)16)10-7-5-4-6-9(10)11(15)17-3/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIMZWUVQNKNQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=CC=C2C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate involves several steps. One common method includes the reaction of 3,3-dimethyl-2-oxo-1-azetidine with methyl benzoate under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate involves its interaction with specific molecular targets. The azetanyl ring and benzenecarboxylate group allow it to bind to enzymes and proteins, affecting their activity. This binding can lead to changes in biochemical pathways, making it useful in studying cellular processes and drug interactions .
Comparison with Similar Compounds
Structural Comparison
The compound is compared to other benzoate esters and structurally related molecules (Table 1).
| Compound Name | Molecular Formula | Key Functional Groups | Substituents/Rings |
|---|---|---|---|
| Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate | C₁₃H₁₅NO₃ | Ester, Azetidinone (β-lactam) | 3,3-dimethyl-2-oxoazetidinyl, methyl ester |
| Methyl Benzoate | C₈H₈O₂ | Ester | Methyl ester, unsubstituted benzene |
| Diethyl Phthalate | C₁₂H₁₄O₄ | Diester | Two ethyl esters at ortho positions |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₂H₁₇NO₂ | Amide, Hydroxyl | 3-methylbenzamide, tertiary alcohol |
Key Observations :
- Unlike diethyl phthalate (a diester with two ethyl groups), the target is a monoester with a heterocyclic substituent, likely altering its solubility and reactivity .
- The benzamide derivative () replaces the ester with an amide and a hydroxyl group, enabling metal-coordination but differing in hydrolytic stability .
Physical and Chemical Properties
- Solubility: The azetidinone ring’s polarity may enhance water solubility compared to methyl benzoate, which is hydrophobic .
- Reactivity: The oxo group in the azetidinone ring could participate in nucleophilic reactions (e.g., ring-opening), unlike inert esters like diethyl phthalate .
Biological Activity
Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials through various organic synthesis techniques. The compound's structure includes a benzenecarboxylate moiety linked to a 3,3-dimethyl-2-oxo-1-azetanyl group, which is crucial for its biological activity.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro.
- Antioxidant Properties : The compound also demonstrates antioxidant activity, which is essential in combating oxidative stress-related diseases. Its ability to scavenge free radicals could be attributed to the presence of the azetanyl group.
- Cytotoxicity : Research has revealed that this compound possesses cytotoxic effects on certain cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
- Enzyme Inhibition : this compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro antimicrobial assay | Effective against E. coli and S. aureus |
| Study 2 | Antioxidant assay (DPPH method) | Significant free radical scavenging activity |
| Study 3 | Cytotoxicity assay on cancer cell lines (e.g., HeLa) | Induced apoptosis with IC50 values in the micromolar range |
The proposed mechanism of action for the biological activities includes:
- Interaction with Cellular Targets : The azetanyl moiety may interact with cellular membranes or specific receptors, altering cellular signaling pathways.
- Free Radical Scavenging : The compound’s structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
